Cas no 2248403-84-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate)

1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル 3-(2,5-ジメチル-1H-ピロール-1-イル)-4-メトキシベンゾエートは、複雑な分子構造を持つ有機化合物です。イソインドリン-1,3-ジオン骨格とピロール環、メトキシ基を有するベンゾエートエステルが結合した特徴的な構造を有します。この化合物は、医薬品中間体や機能性材料の合成において有用な前駆体としての応用が期待されます。特に、ピロール環の電子供与性とベンゾエート部分の修飾可能性により、分子設計の柔軟性が高い点が特長です。また、固体状態での安定性に優れ、有機溶媒への溶解性も良好であるため、各種化学反応への適用が可能です。

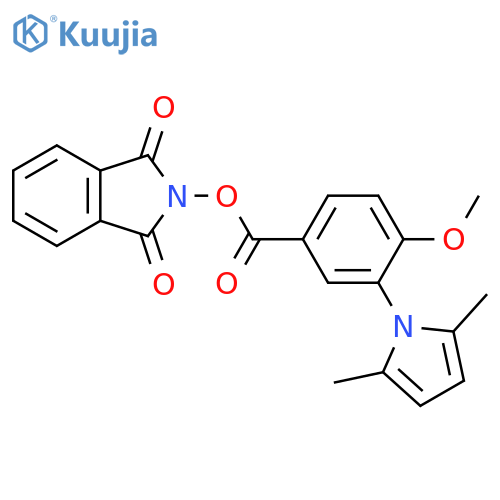

2248403-84-9 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- 2248403-84-9

- EN300-6523872

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate

-

- インチ: 1S/C22H18N2O5/c1-13-8-9-14(2)23(13)18-12-15(10-11-19(18)28-3)22(27)29-24-20(25)16-6-4-5-7-17(16)21(24)26/h4-12H,1-3H3

- InChIKey: VPYCIBGPROHYDK-UHFFFAOYSA-N

- ほほえんだ: O(C(C1=CC=C(C(=C1)N1C(C)=CC=C1C)OC)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 390.12157168g/mol

- どういたいしつりょう: 390.12157168g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 634

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 77.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6523872-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate |

2248403-84-9 | 95.0% | 0.5g |

$699.0 | 2025-03-13 | |

| Enamine | EN300-6523872-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate |

2248403-84-9 | 95.0% | 0.05g |

$612.0 | 2025-03-13 | |

| Enamine | EN300-6523872-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate |

2248403-84-9 | 95.0% | 5.0g |

$2110.0 | 2025-03-13 | |

| Enamine | EN300-6523872-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate |

2248403-84-9 | 95.0% | 0.1g |

$640.0 | 2025-03-13 | |

| Enamine | EN300-6523872-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate |

2248403-84-9 | 95.0% | 0.25g |

$670.0 | 2025-03-13 | |

| Enamine | EN300-6523872-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate |

2248403-84-9 | 95.0% | 1.0g |

$728.0 | 2025-03-13 | |

| Enamine | EN300-6523872-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate |

2248403-84-9 | 95.0% | 2.5g |

$1428.0 | 2025-03-13 | |

| Enamine | EN300-6523872-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate |

2248403-84-9 | 95.0% | 10.0g |

$3131.0 | 2025-03-13 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

2248403-84-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate) 関連製品

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量